2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Acetamide Formation: The acetamide moiety can be introduced by reacting the quinazolinone intermediate with 2,6-dimethylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other functionalized derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound can be used to study its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
The compound’s potential anticancer, anti-inflammatory, and antimicrobial properties make it a candidate for drug development and medical research.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the methoxy groups and dimethylphenyl moiety.
6,7-dimethoxy-4-oxoquinazoline: Lacks the acetamide and dimethylphenyl moiety.
Uniqueness
The presence of both methoxy groups and the dimethylphenyl acetamide moiety in 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide contributes to its unique chemical properties and potential biological activities, distinguishing it from other quinazolinone derivatives.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-12-6-5-7-13(2)19(12)22-18(24)10-23-11-21-15-9-17(27-4)16(26-3)8-14(15)20(23)25/h5-9,11H,10H2,1-4H3,(H,22,24) |
InChI Key |
UONDOBQAYQFATD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.